1-(2-Chlorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
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Description
1-(2-Chlorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Novel urea derivatives, including those similar in structure to 1-(2-Chlorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, have been synthesized and structurally analyzed for their potential applications. These compounds exhibit promising antitumor activities, highlighted by the synthesis of 4,5-disubstituted thiazolyl urea derivatives, demonstrating the relevance of such structures in developing anticancer agents (Ling et al., 2008).
Antioxidant Activities
Further studies into urea derivatives reveal their potential antioxidant properties. A series of urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and shown to exhibit potent antioxidant activities. These studies suggest the importance of structural modification in enhancing biological activity and offer a pathway for developing new antioxidant agents (Reddy et al., 2015).
Antifungal and Antimicrobial Effects
Urea derivatives also play a significant role in antifungal and antimicrobial applications. Research into N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas reveals that these compounds act as effective plant growth regulators with good activity, indicating their potential in agricultural applications. The antifungal activity of these compounds against various pathogens underscores their utility in developing new fungicides and antimicrobial agents (Xin-jian et al., 2006).
Chemical Reactivity and Molecular Docking Studies
The chemical reactivity and interaction of urea derivatives with biological targets have been explored through molecular docking studies. These investigations provide insights into the compounds' mechanism of action, such as their ability to induce apoptosis in cancer cell lines, further affirming their potential as anticancer agents. Understanding the molecular interactions and reactivity of these compounds enhances the development of targeted therapies (Zhang et al., 2005).
Corrosion Inhibition
In addition to biological applications, urea derivatives have been investigated for their potential in industrial applications, particularly as corrosion inhibitors. Studies demonstrate the effectiveness of these compounds in protecting mild steel against corrosion in acidic environments, highlighting their importance in materials science and engineering (Bahrami & Hosseini, 2012).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-7-2-4-9-16(14)23-20(26)22-15-8-3-1-6-13(15)12-18-24-19(25-27-18)17-10-5-11-28-17/h1-11H,12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZPVLNSWWQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.